molecular formula C13H15N3O2S B2680761 (E)-3-(furan-2-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 898657-32-4

(E)-3-(furan-2-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B2680761
CAS RN: 898657-32-4
M. Wt: 277.34
InChI Key: RFIHBSGKRFNCPX-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acrylamide, commonly known as FITC, is a fluorescent molecule that has been widely used in scientific research. FITC has a unique chemical structure that enables it to bind to certain proteins and molecules, making it a valuable tool in various fields of research.

Scientific Research Applications

Chemical Synthesis and Reactions

  • The synthesis and reactions of derivatives of 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylic acids have been explored, demonstrating the thermal stability of the furylthiadiazole fragment in these substances. This work paves the way for further chemical transformations and applications of similar acrylamide derivatives (Kuticheva, Pevzner, & Petrov, 2015).

Biological Activities

  • A study focused on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi, highlighting the potential of using microorganisms for green chemistry synthesis. This process resulted in a compound with an uncommon CN-bearing stereogenic center, showcasing the biological applications and green synthetic routes for similar acrylamide derivatives (Jimenez et al., 2019).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(2)8-12-15-16-13(19-12)14-11(17)6-5-10-4-3-7-18-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIHBSGKRFNCPX-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide

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